Part 1: BAY-3153 - A Selective CCR1 Antagonist
Part 1: BAY-3153 - A Selective CCR1 Antagonist
It appears there may be a conflation between two distinct research compounds: BAY-3153 , a selective CCR1 antagonist, and SAT-3153 , a protein kinase inhibitor targeting AAK1. This guide will provide a detailed overview of the mechanism of action for both compounds to ensure comprehensive coverage for researchers, scientists, and drug development professionals.
BAY-3153 is a chemical probe that acts as a potent and selective antagonist for the C-C motif chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) highly expressed on various leukocytes, including monocytes/macrophages, T-cells, and dendritic cells.[2] Its primary function is to mediate the migration of these immune cells to sites of inflammation.[2]
Core Mechanism of Action
As a CCR1 antagonist, BAY-3153 functions by binding to the CCR1 receptor and preventing its activation by its natural chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[2] This blockade inhibits the downstream signaling cascades that are normally initiated upon ligand binding, thereby reducing the recruitment of inflammatory cells. The inhibition of CCR1 has been shown to decrease the number of macrophages, which can lead to reduced fibrosis and improved tissue morphology in inflammatory conditions.[2]
Signaling Pathway
The signaling pathway initiated by CCR1 activation, which is inhibited by BAY-3153, is a canonical GPCR cascade. Upon ligand binding, CCR1 undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins. This activation triggers a series of intracellular events, including:
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Calcium Mobilization: An increase in intracellular calcium concentration ([Ca2+]) is a key signaling event.[1]
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Phospholipase C (PLC) Activation: This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
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Protein Kinase C (PKC) Activation: Activated by DAG, PKC phosphorylates various downstream targets.
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Phospholipase A2 (PLA2) Activation: This results in the release of arachidonic acid, a precursor for inflammatory mediators.
This signaling cascade ultimately results in chemotaxis, the directed migration of leukocytes towards the chemokine gradient at the site of inflammation.
Quantitative Data
| Parameter | Species | Value |
| IC50 | Human | 3 nM[1] |
| Rat | 11 nM[1] | |
| Mice | 81 nM[1] | |
| Off-Target Ki | TMEM97 | 1476.05 nM[2] |
Experimental Protocols
Biochemical CCR1 Assay (Ca2+-flux): The in vitro potency of BAY-3153 was determined using a calcium flux assay. This assay measures the change in intracellular calcium concentration following the stimulation of CCR1-expressing cells with a chemokine ligand in the presence and absence of the antagonist. A decrease in the calcium signal in the presence of BAY-3153 indicates its inhibitory activity.
In Vivo Renal Ischemia/Reperfusion (I/R) Injury Model: The in vivo efficacy of BAY-3153 was evaluated in a rat model of renal I/R injury. Rats were treated with BAY-3153 (e.g., 10 mg/kg), and the extent of infiltrating macrophages in the kidney was assessed. A reduction in macrophage infiltration compared to a vehicle-treated control group demonstrates the in vivo anti-inflammatory activity of the compound.[2]
Part 2: SAT-3153 - An AAK1 Kinase Inhibitor
SAT-3153 is a small molecule protein kinase inhibitor that targets Adapter-Associated Kinase 1 (AAK1).[3] It has been investigated as a potential therapeutic for Duchenne muscular dystrophy (DMD).[4] The core of its mechanism is the modulation of the Notch signaling pathway to enhance muscle regeneration.[3][4]
Core Mechanism of Action
In DMD, muscle stem cells have a compromised ability to regenerate muscle tissue due to a defect in establishing cell polarity before division.[5] This leads to symmetric division, where two stem cells are produced, rather than asymmetric division, which generates one stem cell for self-renewal and one progenitor cell that can differentiate and form new muscle fibers.[5] SAT-3153 inhibits AAK1, a kinase that positively regulates the Notch signaling pathway.[6] By inhibiting AAK1, SAT-3153 downregulates Notch signaling, which in turn promotes the asymmetric division of muscle stem cells.[5] This restoration of asymmetric division increases the pool of progenitor cells available for muscle repair and regeneration.[5]
Signaling Pathway
AAK1 is involved in clathrin-mediated endocytosis and positively regulates the Notch signaling pathway. AAK1 interacts with and stabilizes the active, membrane-tethered form of the Notch receptor.[6] The inhibition of AAK1 by SAT-3153 is believed to disrupt this stabilization, leading to reduced Notch signaling. The canonical Notch signaling pathway involves the cleavage of the Notch receptor upon ligand binding, releasing the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene transcription. By modulating this pathway, SAT-3153 influences the fate of muscle stem cells.
Preclinical Data
Preclinical studies in the mdx mouse model of DMD have demonstrated the efficacy of SAT-3153. Treatment with SAT-3153 led to:
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Restoration of muscle stem cell polarity and an increase in asymmetric divisions.[7]
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Enhanced muscle regeneration.[3]
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An increase in muscle size by an average of 40%.[8]
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An approximate 25% increase in muscle force generation.[8]
Experimental Protocols
MyoReGenX™ Assay: This proprietary platform was used to identify AAK1 as a target. It involves culturing intact muscle fibers and treating them with investigational compounds to assess their effect on muscle stem cell division and polarity.[7]
In Vivo mdx Mouse Model Studies: To evaluate in vivo efficacy, mdx mice, a model for DMD, were treated with SAT-3153.[8] Following treatment, various parameters were assessed, including:
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Immunohistochemistry: To visualize and quantify symmetric versus asymmetric division of muscle stem cells in muscle tissue sections.[5]
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Muscle Fiber Size Measurement: Histological analysis of muscle cross-sections to determine changes in fiber diameter.
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In Situ Muscle Force Measurement: Direct measurement of muscle contractile force to assess functional improvement.[8]
References
- 1. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Satellos Bioscience Inc. - SATELLOS Discloses Drug Target and Provides Development Update on Duchenne Muscular Dystrophy Program [ir.satellos.com]
- 4. Zacks Small Cap Research - MSCLF: SAT-3153 Granted Orphan Drug Designation and Rare Pediatric Disease Designation… [scr.zacks.com]
- 5. s203.q4cdn.com [s203.q4cdn.com]
- 6. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s203.q4cdn.com [s203.q4cdn.com]
- 8. Satellos' studies in mouse model of Duchenne muscular dystrophy support development of SAT-3153 | BioWorld [bioworld.com]
